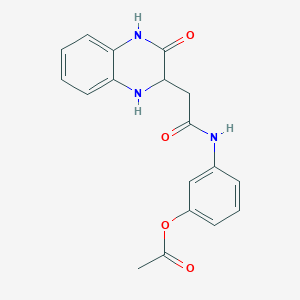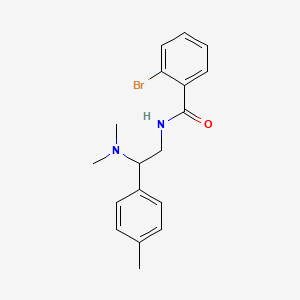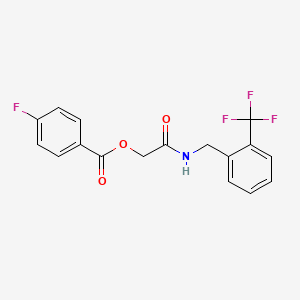![molecular formula C22H20N6O4S B2818120 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide CAS No. 852048-86-3](/img/structure/B2818120.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a triazole ring, and a sulfanyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Antiasthma Agents
Compounds related to the triazolo[1,5-c]pyrimidines family have been investigated for their potential as antiasthma agents. These compounds were found to be active as mediator release inhibitors in the human basophil histamine release assay. The synthesis involved multiple steps, including the treatment with phosphorus oxychloride and hydrazine, followed by cyclization. The pharmacological evaluation identified several compounds with promising activity, suggesting their potential for further development as antiasthma medications (Medwid et al., 1990).
Anticancer Activity
Another area of research focuses on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which have been tested for their in vitro cytotoxic activity against a panel of 60 cancer cell lines. One compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).
Antitumor Activity of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives
Research on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These findings suggest that compounds within this class could serve as effective antitumor agents with a potential comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Pyrimidine-triazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents, demonstrating the broad potential of compounds with this structural motif in addressing resistant microbial infections (Majithiya & Bheshdadia, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-32-17-9-5-8-16(12-17)28-18(10-15-11-19(29)25-21(31)24-15)26-27-22(28)33-13-20(30)23-14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H,23,30)(H2,24,25,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXTSXJSADBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2818037.png)
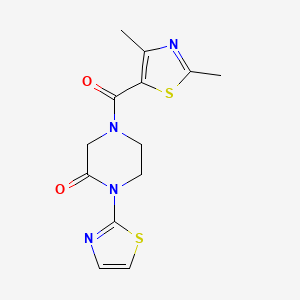
![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2818040.png)
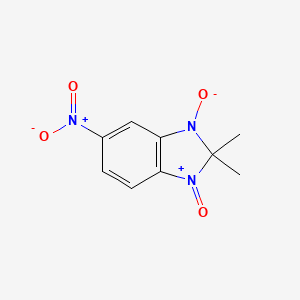

![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)
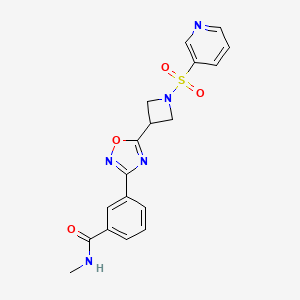
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2818053.png)
![Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate](/img/structure/B2818055.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one](/img/structure/B2818057.png)
